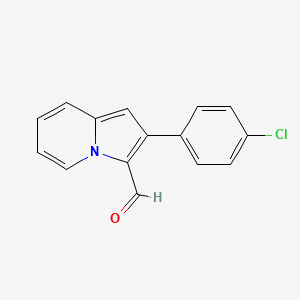

2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)indolizine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)14-9-13-3-1-2-8-17(13)15(14)10-18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZHIJDNUJCYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395775 | |

| Record name | 2-(4-chlorophenyl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558424-57-0 | |

| Record name | 2-(4-chlorophenyl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aminocatalyzed One-Pot [3+2] Cyclization Strategy

A recent innovative approach involves a recyclable stereoauxiliary aminocatalyzed [3+2] cyclization reaction that efficiently synthesizes indolizine-2-carbaldehydes, including derivatives similar to 2-(4-chlorophenyl)indolizine-3-carbaldehyde. This method utilizes substrates such as 2-acetylpyridine and various aryl aldehydes under mild conditions.

-

- One-pot synthesis with aminocatalyst and Brønsted acid additives (e.g., lithium cations) to enhance catalytic activity.

- The Brønsted acid helps activate the carbonyl group and promotes intramolecular cyclization with water release.

- This method allows for the preparation of 1,2,3-trisubstituted indolizine-2-carbaldehydes with good yields (up to 79-81% for related compounds).

- The protocol is tolerant to various functional groups, enabling late-stage modifications and diversification of the indolizine core.

-

- Substrates: 2-acetylpyridine and substituted benzaldehydes.

- Catalysts: Aminocatalyst with Brønsted acid (e.g., lithium salts).

- Solvent and temperature: Typically mild, room temperature.

- Reaction monitored by TLC and product purified by chromatography.

-

- High efficiency and selectivity.

- Environmentally friendly due to one-pot setup.

- Versatility in substrate scope, including halogenated phenyl groups like 4-chlorophenyl.

This method represents a modern, sustainable approach to synthesize indolizine-3-carbaldehydes, potentially including this compound.

Electrochemical Difunctionalization Method

A novel electrochemical approach has been developed for the difunctionalization of indolizines, enabling simultaneous C3-formylation and C1-halogenation, which is directly applicable to the synthesis of halogenated indolizine-3-carbaldehydes.

-

- Electrochemical reaction using platinum electrodes in an undivided cell.

- Reagents: Indolizine substrate, glyoxylic acid (for formylation), halide salts (e.g., KI for iodination).

- Solvent: DMF/H2O mixture.

- Mild conditions: Room temperature stirring followed by electrolysis at constant current (e.g., 3 mA for 7 hours).

- No external oxidants or catalysts required, enhancing green chemistry credentials.

- Yields up to 81% for C3-formylated and C1-halogenated indolizines.

- Excellent functional group tolerance, including halogenated phenyl substituents.

| Step | Description | Conditions |

|---|---|---|

| 1 | Stir indolizine, glyoxylic acid, KI, electrolyte in DMF/H2O | Room temperature, 4 hours |

| 2 | Electrolysis with Pt anode and cathode | 3 mA current, 7 hours |

| 3 | Work-up: Extraction with ethyl acetate, drying, and purification by TLC | Standard organic extraction and chromatography |

- Advantages:

- Environmentally benign due to electrochemical activation.

- Avoids hazardous reagents.

- Scalable and practical for synthesis of halogenated indolizine-3-carbaldehydes.

This method is particularly suitable for the preparation of this compound by using 4-chlorophenyl-substituted indolizine as the starting material.

Classical Vilsmeyer-Haack Formylation of 2-Substituted Indolizines

The traditional and widely used method for synthesizing indolizine-3-carbaldehydes involves the Vilsmeyer-Haack reaction, which introduces the formyl group at the 3-position of 2-substituted indolizines.

-

- Starting from 2-substituted indolizines, which can be prepared via condensation of 2-methylpyridine with α-haloaryl ketones (e.g., 4-chlorophenacyl bromide for 4-chlorophenyl substitution).

- Formylation using phosphoryl chloride (POCl3) in dimethylformamide (DMF) at low temperature.

- Reaction proceeds for several hours (typically 4 hours) with monitoring by TLC.

- Work-up involves quenching in ice water and basification to precipitate the product.

- Final purification by recrystallization from ethanol/chloroform mixture.

| Reagent | Amount/Condition |

|---|---|

| 2-Substituted indolizine | 4.00 mmol |

| Phosphoryl chloride | 0.32 mL (4.05 mmol) |

| Dimethylformamide (DMF) | 1 mL |

| Temperature | Ice-cold during addition, then room temperature for 4 h |

-

- Straightforward and reproducible.

- Suitable for a variety of 2-substituted indolizines, including 4-chlorophenyl derivatives.

- Provides good yields of indolizine-3-carbaldehydes.

-

- Use of corrosive reagents (POCl3).

- Requires careful temperature control and work-up.

This classical method remains a reliable route for preparing this compound and its analogs.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Condensation with Hydrazines

The aldehyde group undergoes condensation with hydrazines to form hydrazone derivatives:

-

Example : Reaction with hydralazine (1,2-dihydrophthalazine) in ethanol under reflux yields 1-(2-((2-(4-chlorophenyl)indolizin-3-yl)methylene)hydrazinyl)phthalazine (3b ) .

| Reaction Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 4–6 hours |

| Yield | 72–78% |

| Characterization | IR: 3275 cm⁻¹ (N–H), 1627 cm⁻¹ (C=N); ¹H NMR: δ 9.95 (s, 1H, CH) |

Multicomponent Reactions

The compound participates in three-component reactions with isocyanides and amines:

-

Substrates : Benzyl isocyanide (7a ) and p-anisidine (8a ).

-

Product : Aryl(indol-3-yl)acetimidamides (e.g., 2a ) with yields up to 96% .

Key Observations :

-

The aldehyde forms a nitrilium salt intermediate (A ) with isocyanides.

-

Subsequent amine addition generates amidinium tetrafluoroborate (B ), which tautomerizes to imidamides .

Aminocatalyzed Cyclization

Aminocatalysts enable one-pot [3+2] cyclization reactions for functionalized indolizines:

-

Catalyst : Acetylated D-glucosamine (β-anomer preferred).

-

Substrates : α,β-Unsaturated aldehydes and heteroaryl ketones .

-

Example : Reaction with 2-acetylpyridine yields 1-methyl-3-phenylindolizine-2-carbaldehyde (4 ) in 81% yield .

Functional Group Compatibility :

Late-Stage Functionalization

The aldehyde group facilitates diverse post-synthetic modifications:

Enantioselective Friedel-Crafts Reactions

Chiral spirocyclic phosphoric acid catalysts enable asymmetric synthesis:

-

Substrate : 3-(4-Chlorophenyl)-3-hydroxyisoindolin-1-one (2i ).

-

Conditions : Toluene, –20°C, 24 hours.

-

Product : (1-Indolizinyl)(diaryl)methanamine (3p ) with 94% enantiomeric excess (ee) .

Stability Under Hydrolytic Conditions

The compound exhibits stability across physiological pH ranges:

Scientific Research Applications

Medicinal Chemistry

2-(4-Chlorophenyl)indolizine-3-carbaldehyde has shown potential biological activities, including:

- Antimicrobial Properties : Studies indicate that indolizine derivatives exhibit significant antimicrobial activities against various pathogens. The compound's aldehyde functionality may interact with microbial enzymes, inhibiting their activity .

- Anticancer Activity : Research highlights its potential as an anticancer agent. The mechanism may involve covalent bonding with nucleophilic sites on proteins or enzymes, leading to the inhibition of cancer cell proliferation .

Organic Synthesis

The compound serves as a versatile precursor in organic synthesis:

- Building Block for Complex Molecules : It is utilized in the synthesis of various indolizine derivatives, which can be further modified to create drugs or functional materials .

- Late-stage Modifications : The compound can undergo various reactions such as oxidation and reduction, allowing chemists to diversify its structure for specific applications .

Material Science

Indolizines have been explored for their optical properties:

- Fluorescent Materials : Certain derivatives of indolizines exhibit excellent fluorescence, making them suitable for applications in organic electronics and biological imaging.

Case Study 1: Antimicrobial Activity

A study demonstrated that various indolizine derivatives, including this compound, showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth was attributed to its reactive aldehyde group forming bonds with essential microbial proteins .

Case Study 2: Anticancer Research

In vitro studies indicated that the compound could induce apoptosis in cancer cell lines. Mechanistic studies revealed that it interfered with key signaling pathways involved in cell survival and proliferation, showcasing its potential as a lead compound for cancer drug development .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indolizine ring structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

- CAS Number : 558424-57-0

- Molecular Formula: C₁₅H₁₀ClNO

- Molecular Weight : 255.70 g/mol

- Structural Features : Comprises an indolizine core substituted with a 4-chlorophenyl group at position 2 and a formyl (-CHO) group at position 3 (Fig. 1) .

Comparative Analysis with Structurally Similar Compounds

3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

Key Data :

- CAS : 685891-13-8

- Formula: C₁₇H₁₂ClNO₂

- Molecular Weight : 297.7 g/mol

- Structural Differences :

- Substitution at position 1 (benzoyl group) vs. position 3 (formyl group) in the main compound.

- Additional methyl group at position 2.

- The methyl group may sterically hinder reactivity compared to the unsubstituted indolizine core .

3-Chloro-N-phenyl-phthalimide

Key Data :

- CAS Synonyms: 4-chloro-2-phenyl-isoindoline-1,3-dione, etc.

- Formula: C₁₄H₈ClNO₂

- Molecular Weight : 257.67 g/mol

- Structural Differences : Isoindoline-1,3-dione core (phthalimide) vs. indolizine. The 4-chlorophenyl group is attached to the nitrogen atom.

- Applications: Used as a monomer in polyimide synthesis, highlighting its role in materials science rather than pharmacology .

Fenvalerate (Pyrethroid Insecticide)

Key Data :

- CAS : 51630-58-1

- Formula: C₂₅H₂₂ClNO₃

- Molecular Weight : 419.90 g/mol

- Structural Features: Contains a 2-(4-chlorophenyl)-3-methylbutyrate ester linked to a cyano-phenoxybenzyl group.

- Applications: Broad-spectrum insecticide, demonstrating the utility of chlorophenyl groups in agrochemicals. The ester and cyano groups contribute to its neurotoxic activity in pests .

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates

Key Data :

- Structural Features : Carbamate derivatives with dual chloro-substitutions on phenyl rings.

- Research Findings : Lipophilicity (log k) values determined via HPLC correlate with bioavailability. These compounds exhibit modulated hydrophobicity depending on alkyl chain length, a critical factor in drug design .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Significance |

|---|---|---|---|---|---|

| This compound | 558424-57-0 | C₁₅H₁₀ClNO | 255.70 | Indolizine core, 4-Cl-phenyl, formyl group | Pharmacological research (potential) |

| 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde | 685891-13-8 | C₁₇H₁₂ClNO₂ | 297.70 | Benzoyl group, methyl substitution | Drug candidate optimization |

| 3-Chloro-N-phenyl-phthalimide | Multiple | C₁₄H₈ClNO₂ | 257.67 | Phthalimide core, 4-Cl-phenyl | Polymer synthesis |

| Fenvalerate | 51630-58-1 | C₂₅H₂₂ClNO₃ | 419.90 | Chlorophenyl ester, cyano-phenoxybenzyl | Agricultural insecticide |

| 4-Chloro-2-carbamates (e.g., 4a–i) | N/A | Variable | Variable | Dual chloro-substitutions, carbamate linkage | Lipophilicity studies for drug design |

Key Research Findings and Implications

- Lipophilicity : Carbamate derivatives () demonstrate that alkyl chain length inversely correlates with log k values, suggesting tunable bioavailability for indolizine analogs .

- Steric Effects : The methyl group in 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde may reduce reactivity compared to the parent compound, impacting synthetic routes .

- Structural Diversity : The chlorophenyl group is versatile, enabling applications in pharmaceuticals (indolizines), agrochemicals (fenvalerate), and polymers (phthalimides) .

Biological Activity

Overview

2-(4-Chlorophenyl)indolizine-3-carbaldehyde is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a unique structure with a 4-chlorophenyl group and an aldehyde functional group, which contribute to its reactivity and interaction with biological targets.

The presence of the chlorine atom in the phenyl ring enhances the compound's electrophilic character, making it a suitable candidate for various chemical reactions, including nucleophilic substitutions and oxidation reactions. This reactivity is crucial for its biological applications.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The aldehyde group can engage in interactions that inhibit enzymatic activity, while the indolizine structure allows for π-π stacking interactions with aromatic amino acids in proteins.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it effective against various bacterial strains.

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation, although further studies are needed to clarify its efficacy and mechanisms .

- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases involved in disease processes, particularly malaria. It has demonstrated promising results against Plasmodium falciparum kinases, indicating potential as an antimalarial agent .

Case Studies and Research Findings

- Anticancer Activity : A study explored the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

- Kinase Inhibition : In research focusing on malaria treatment, the compound was tested against Plasmodium falciparum kinases, revealing an IC50 value of 5.7 µM against one kinase target. This positions it as a candidate for further development in antimalarial therapies .

- Antimicrobial Testing : The compound was subjected to antimicrobial assays against Gram-positive and Gram-negative bacteria. It exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential utility in treating bacterial infections.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Kinase Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | Yes |

| 2-Phenylindolizine-3-carbaldehyde | Low | Moderate | No |

| 2-(4-Nitrophenyl)indolizine-3-carbaldehyde | Moderate | Low | Yes |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the indolizine core. Key steps include:

- Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce the carbaldehyde group at the 3-position.

- Suzuki coupling or Ullmann-type reactions to attach the 4-chlorophenyl moiety.

- Reagents such as benzoyl chloride, POCl₃/DMF (for formylation), and Pd catalysts (for cross-coupling) are commonly used .

Example Protocol :

Formylate indolizine using POCl₃/DMF at 0–5°C.

Perform Suzuki coupling with 4-chlorophenylboronic acid using Pd(PPh₃)₄ as a catalyst in THF/water .

Q. How can structural characterization be performed for this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substitution patterns and aromatic proton environments.

- X-ray crystallography (single-crystal XRD) for absolute configuration determination (e.g., as demonstrated for related imidazo[1,2-a]pyridine derivatives ).

- FT-IR to identify carbonyl (C=O) stretching vibrations (~1680–1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : While specific safety data for this compound is limited, general precautions for chlorinated aromatics apply:

- Use fume hoods and gloves (nitrile or neoprene) to avoid dermal exposure.

- Avoid inhalation; monitor for acute toxicity (oral LD₅₀ ~300–2000 mg/kg for similar compounds) .

- Store in airtight containers away from oxidizers and light.

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) for intermediate purification.

- Recrystallization from ethanol/water mixtures to obtain high-purity crystals.

- HPLC (C18 column, acetonitrile/water mobile phase) for analytical purity checks .

Advanced Research Questions

Q. How can cis/trans isomerism in intermediates be resolved during synthesis?

- Methodological Answer :

- Selective crystallization : Use solvent polarity gradients (e.g., toluene/hexane) to isolate dominant isomers.

- Lewis acid-mediated isomerization : Employ BF₃·Et₂O or AlCl₃ to convert cis isomers to trans isomers, as demonstrated in Atovaquone synthesis .

- Chiral HPLC with amylose-based columns for enantiomeric separation.

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use software like MOE or AutoDock to model interactions with targets (e.g., CRTH2 receptors for anti-inflammatory activity) .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .

- MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) .

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 1h) for formylation steps.

- In situ IR monitoring : Track carbonyl group formation to terminate reactions at optimal conversion .

Q. What in vitro assays are suitable for evaluating its biological potential?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage cultures.

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.